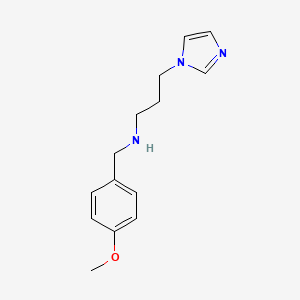

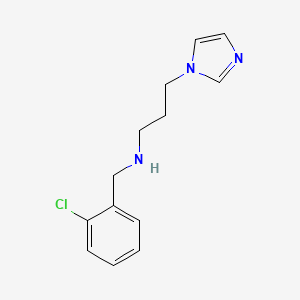

(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

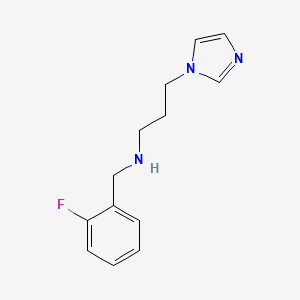

The compound “(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine” is a complex organic molecule that contains a 2-chlorobenzyl group and an imidazole group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 2-chlorobenzyl and imidazole groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. For instance, benzyl chlorides can react with amines to form benzyl amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 2-chlorobenzyl chloride is a liquid at room temperature with a boiling point of 179 °C .Scientific Research Applications

Synthesis and Molecular Properties

Researchers have developed efficient synthetic routes and methodologies for compounds involving imidazole and benzyl groups, highlighting their relevance in creating functionalized molecules with potential biological activities. For instance, a study on the synthesis of benzimidazoles bearing an oxadiazole nucleus reports the development of compounds with anticancer properties, showcasing the versatility of these chemical frameworks in medicinal chemistry (Rashid et al., 2012). Similarly, another research effort describes the synthesis of benzimidazole–thiazole derivatives as anticancer agents, further emphasizing the importance of these scaffolds in the design of new therapeutic agents (Nofal et al., 2014).

Catalytic Synthesis Approaches

The palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones represents a novel approach to accessing highly functionalized and complex molecular architectures starting from simple imidazole and benzyl precursors (Mancuso et al., 2017). This methodology underscores the strategic use of catalysis in constructing biologically relevant heterocycles, highlighting the broad applicability of such compounds in drug discovery and development.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of imidazolyl Schiff bases, triazoles, and azetidinones have been evaluated, showing significant potential in the development of new therapeutic agents (Rekha et al., 2019). Such studies illustrate the ongoing interest in imidazole derivatives for their promising biological activities and potential applications in addressing various health conditions.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXOSTHHNSNAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

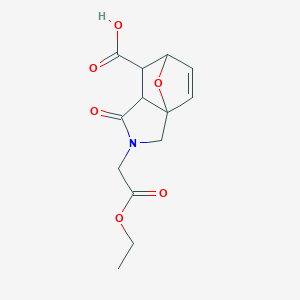

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)